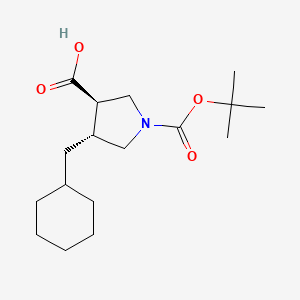

trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted at multiple positions

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid typically starts with a pyrrolidine framework. The synthetic route involves:

Introduction of the tert-butoxycarbonyl (Boc) protecting group.

Alkylation at the nitrogen position to introduce the cyclohexylmethyl group.

Carboxylation at the 3-position of the pyrrolidine ring.

Conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate deprotonation and subsequent nucleophilic substitution. Specific solvents such as tetrahydrofuran or dimethylformamide might be used to optimize reaction conditions.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up with continuous flow chemistry techniques. This allows for better control over reaction parameters and improved yield and purity. Batch reactors could also be employed for large-scale production, with stringent control of temperature, pressure, and reaction time to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: : This compound is known to undergo several types of chemical reactions, including:

Oxidation: : It can undergo oxidation reactions at the cyclohexylmethyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can target the carboxylic acid group, possibly converting it to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions can occur at the nitrogen or carbon positions, involving reagents such as alkyl halides.

Common Reagents and Conditions: : Reagents used commonly include:

Sodium hydride (base)

Lithium aluminum hydride (reducing agent)

Potassium permanganate (oxidizing agent)

Major Products

Oxidation typically yields ketones or carboxylic acids depending on the extent of the reaction.

Reduction can produce alcohols or amines, contingent on the reaction specifics.

Scientific Research Applications

Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:

Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

Biology: : It serves as a model compound for studying the behavior of similar structures in biological systems.

Industry: : Utilized in the production of polymers, resins, and other materials requiring precise organic synthesis pathways.

Mechanism of Action

The compound’s mechanism of action primarily involves its interaction with molecular targets through its functional groups:

Cyclohexylmethyl: group provides steric bulk, potentially influencing binding affinity with target molecules.

Boc group: serves as a protective group, modulating reactivity during synthetic processes.

Carboxylic acid: group is active in forming hydrogen bonds and ionic interactions with biological targets, thereby affecting molecular pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Trans-1-(Tert-butoxycarbonyl)-4-(phenylmethyl)pyrrolidine-3-carboxylic acid: : Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic properties.

Trans-1-(Methoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid: : Lacks the bulkier Boc group, which can affect reactivity and synthesis.

Trans-1-(Tert-butoxycarbonyl)-4-(methyl)pyrrolidine-3-carboxylic acid: : Simpler structure with only a methyl group, providing a contrast in steric effects.

Uniqueness: : The presence of the cyclohexylmethyl group alongside the Boc protection and carboxylic acid functionality distinguishes this compound in terms of steric hindrance and electronic effects. These attributes make it particularly valuable for specific synthetic applications where selectivity and controlled reactivity are crucial.

The world of chemistry is full of fascinating compounds, each with unique properties and potential. Fascinated by this one in particular? Happy to dive deeper into any of these sections, or shift our conversation elsewhere.

Biological Activity

Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-cyclohexylmethyl-pyrrolidine, is a synthetic organic compound notable for its structural features and potential biological activities. This compound belongs to the pyrrolidine class and is characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyclohexylmethyl substituent, and a carboxylic acid functional group. Its unique structure makes it a candidate for various applications in medicinal chemistry and biological research.

- Molecular Formula : C17H29NO4

- Molar Mass : 311.42 g/mol

- Density : 1.115 g/cm³

- Boiling Point : 440.2 ± 38.0 °C (Predicted)

- pKa : 4.47 ± 0.40 (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C17H29NO4 |

| Molar Mass | 311.42 g/mol |

| Density | 1.115 g/cm³ |

| Boiling Point | 440.2 ± 38.0 °C |

| pKa | 4.47 ± 0.40 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety during synthesis, while the cyclohexylmethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Interactions : The compound has been investigated for its role in enzyme-substrate interactions, particularly in studies focusing on protease inhibition and modulation of enzymatic pathways.

- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity towards certain receptors, which could be explored further in the context of drug development.

Case Studies

Research into the biological activity of this compound has yielded promising results:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant inhibition against specific proteases involved in disease pathways .

- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective properties related to NMDA receptor antagonism, where structural modifications led to enhanced binding affinities and selectivity towards neuroprotective pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | Lacks cyclohexylmethyl group | Moderate enzyme inhibition |

| trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | Contains chlorophenyl instead | High receptor binding affinity |

| trans-1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | Contains fluorophenyl group | Enhanced neuroprotective effects |

Properties

IUPAC Name |

(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWEDOOYXRWOE-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.